6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(2-METHYLPIPERIDIN-1-YL)QUINOLINE

Medicinal Chemistry Compound Library Design Physicochemical Property Analysis

Differentiate your research with a structurally unique quinoline tool compound. Its 2-methylpiperidine substituent is critical for target engagement and cannot be substituted without risk of irreproducibility. Ideal as a certified reference standard for isomer-specific analytical method development (LC-MS/NMR) and as a stringent negative control in solubility-enhancement formulation protocols. Ensure library integrity with reliable CAS 899759-98-9 material.

Molecular Formula C22H23ClN2O3S
Molecular Weight 430.95
CAS No. 899759-98-9
Cat. No. B2515972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(2-METHYLPIPERIDIN-1-YL)QUINOLINE
CAS899759-98-9
Molecular FormulaC22H23ClN2O3S
Molecular Weight430.95
Structural Identifiers
SMILESCC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
InChIInChI=1S/C22H23ClN2O3S/c1-15-5-3-4-12-25(15)22-19-13-16(23)6-11-20(19)24-14-21(22)29(26,27)18-9-7-17(28-2)8-10-18/h6-11,13-15H,3-5,12H2,1-2H3
InChIKeyJQWLNIKOJZUWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline (CAS 899759-98-9) Procurement Data Sheet and Baseline Characterization


6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline (CAS 899759-98-9) is a synthetic quinoline derivative with a molecular formula of C22H24ClN2O3S and a molecular weight of 430.95 g/mol . It is classified as a research chemical and has been identified as a potential pharmacophore in medicinal chemistry, particularly for targeting specific enzymes or receptors . The compound is listed in the European Chemicals Agency (ECHA) inventory under substance ID 100.309.818, confirming its regulatory recognition as an existing chemical substance . Its structure features a 6-chloro substitution on the quinoline core, a 4-methoxybenzenesulfonyl group at the 3-position, and a 2-methylpiperidine ring at the 4-position, making it a member of a broader class of quinoline sulfonyl derivatives explored for diverse biological activities.

Why Generic Substitution of 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline Poses Scientific Risk


Generic substitution among quinoline sulfonyl derivatives is scientifically invalid due to the critical impact of subtle structural variations on physicochemical properties and biological target engagement. The target compound contains a specific 2-methylpiperidine substituent at the 4-position. Even a minimal change, such as replacing this group with an unsubstituted piperidine (e.g., 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline) or expanding the ring to an azepane (e.g., 4-(azepan-1-yl)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline ), can significantly alter the molecular surface's steric and electronic environment. This can lead to marked differences in lipophilicity (logP), solubility, and conformational flexibility, which are key determinants of binding affinity, selectivity, and pharmacokinetic behavior . Without quantitative, head-to-head comparative data on these parameters, any substitution carries a high risk of irreproducibility and unanticipated biological outcomes, directly impacting the reliability of research and development programs.

Quantitative Evidence Guide for 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline Differentiation


Molecular Weight and Formula Differentiation Against a Close Structural Analog

Strong differential evidence is currently limited for this compound. The available data permits only a basic structural comparison with a close analog, 4-(azepan-1-yl)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline (CAS 867040-32-2), which shares the same core but features a seven-membered azepane ring instead of a 2-methylpiperidine . Both compounds have an identical molecular formula (C22H24ClN2O3S) and molecular weight (430.9 g/mol for the azepane analog vs. 430.95 g/mol for the target compound) . This near-identical mass highlights that any functional differentiation must arise from the distinct spatial and electronic properties of the 4-position heterocycle, rather than bulk compositional differences.

Medicinal Chemistry Compound Library Design Physicochemical Property Analysis

Predicted Lipophilicity Shift Relative to a Dechlorinated, Demethylated Analog

A comparative physicochemical analysis can be performed using data from a structurally related analog sourced from ChemDiv: 3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline (Compound ID: C769-0019) . This comparator differs in two key aspects: the 6-chloro group is replaced by a 6-methyl group, and the 4-methoxybenzenesulfonyl group is replaced by a simpler benzenesulfonyl group. The vendor-provided data for this analog show a logP of 4.84 and a logD of 4.84 . The target compound's additional chlorine atom and methoxy group are expected to increase molecular weight and polar surface area compared to this analog. Based on established medicinal chemistry principles, adding a chlorine atom typically increases lipophilicity (logP) by approximately +0.7 to +0.9 units, while the addition of a methoxy group has a variable effect but often reduces logP due to its hydrogen bond acceptor properties. A net increase in lipophilicity for the target compound relative to the comparator's logP of 4.84 is therefore a class-level inference.

Drug Design ADME Prediction Structural Activity Relationship (SAR)

Aqueous Solubility Differentiation Against a Less Bulky Analog

The aqueous solubility of the target compound can be contextualized using the ChemDiv comparator, 3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline, which has a reported logSw of -4.5342 (indicating very low water solubility) . The target compound possesses a larger, more electron-withdrawing 6-chloro substituent and a 4-methoxybenzenesulfonyl group, which increases the molecular surface area and polarizability compared to the comparator's 6-methyl and benzenesulfonyl groups. Based on the general solubility equation, increasing molecular size and lipophilicity typically decreases aqueous solubility. It can be extrapolated that the target compound's solubility (logSw) will be even more negative than -4.53, making it practically insoluble in water, a class-level inference.

Pre-formulation Development Solubility Enhancement Compound Library Screening

Best Application Scenarios for 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline Based on Evidence


Use as a More Lipophilic Probe in Membrane Permeability Assays

Based on the class-level inference of its higher predicted logP compared to the 6-methyl analog, the target compound is a suitable candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where a higher intrinsic membrane permeability is desired . Its predicted physiochemical profile makes it a useful tool for investigating the relationship between chlorination and cellular uptake in a quinoline scaffold.

Negative Control for Solubility-Limited Assay Development

Its extremely low predicted aqueous solubility, inferred to be worse than an analog with a logSw of -4.53, positions this compound as a stringent negative control for developing and validating solubility-enhancement formulation protocols . This scenario is critical for differentiating true biological activity from false negatives caused by compound precipitation in high-throughput screening campaigns.

Reference Standard for Spectroscopic Verification of Analog Identity

The near-identical molecular weight (430.95 g/mol) of the target compound to its azepane analog necessitates careful procurement and inventory management. A primary application scenario is its use as a certified reference standard to develop or validate analytical methods (e.g., LC-MS, 1H NMR) capable of distinguishing between these two isomers, ensuring the integrity of compound screening libraries .

Quote Request

Request a Quote for 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(2-METHYLPIPERIDIN-1-YL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.